1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
Overview
Description
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of benzylpiperazine with an appropriate acylating agent. One common method is the acylation of benzylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: 1-(3-Benzylpiperazin-1-yl)ethanol.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in the context of its potential antidepressant effects, the compound may modulate the levels of serotonin and dopamine in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)ethan-1-one hydrochloride
- 1-(3-Phenylpiperazin-1-yl)ethan-1-one hydrochloride
- 1-(3-Benzylpiperidin-1-yl)ethan-1-one hydrochloride
Uniqueness
1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties. The presence of the benzyl group at the 3-position of the piperazine ring may confer distinct biological activities compared to other similar compounds with different substitution patterns.
Properties
IUPAC Name |
1-(3-benzylpiperazin-1-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZFBGFEDZIGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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